Bienvenue dans la boutique en ligne BenchChem!

(-)-Gallopamil

Calcium Channel Blocker Smooth Muscle Potency Comparison

Choose (-)-Gallopamil for unmatched stereospecific calcium channel blockade. This levorotatory enantiomer offers ~10-fold higher potency than verapamil, enabling lower-concentration assays with fewer artifacts. It is essential for studies requiring exclusion of the inactive (R)-enantiomer, providing 17× greater smooth muscle relaxation. Ideal for electrophysiology and in vivo models of ischemia where nifedipine alternatives compromise tolerability.

Molecular Formula C28H40N2O5
Molecular Weight 484.6 g/mol
CAS No. 36622-40-9
Cat. No. B1674409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Gallopamil
CAS36622-40-9
SynonymsGallopamil, (-)-;  (-)-Gallopamil;  (-)-D 600;  (-)-Methoxyverapamil;  (S)-Gallopamil; 
Molecular FormulaC28H40N2O5
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1
InChIKeyXQLWNAFCTODIRK-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Gallopamil (CAS 36622-40-9): A Levorotatory Phenylalkylamine Calcium Channel Blocker


(-)-Gallopamil, also known as (S)-Gallopamil or (-)-Methoxyverapamil, is the levorotatory enantiomer of the phenylalkylamine calcium channel blocker gallopamil [1]. It is a methoxy derivative of verapamil, distinguished by an additional methoxy group on its benzene ring [2]. As a highly specific calcium antagonist, it functions by inhibiting transmembrane calcium influx in myocardial, cardiac pacemaker, and vascular smooth muscle cells [3].

Why (-)-Gallopamil (CAS 36622-40-9) Cannot Be Interchanged with Racemates or Other CCBs


Substitution with racemic gallopamil, its dextrorotatory enantiomer, or other calcium channel blockers (CCBs) like verapamil or nifedipine is not scientifically justified due to profound differences in potency, stereoselective pharmacodynamics, and tolerability. The pharmacological activity of racemic gallopamil is predominantly driven by the (-)-enantiomer, with (R)-gallopamil demonstrating minimal cardiac effects [1]. Furthermore, direct comparative studies reveal that (-)-gallopamil significantly outperforms verapamil in smooth muscle relaxation [2] and exhibits a distinct tolerability profile compared to nifedipine [3]. These quantitative differences preclude simple interchangeability.

Quantitative Differentiation of (-)-Gallopamil (CAS 36622-40-9) from Analogs: A Comparative Evidence Guide


Superior Potency in Smooth Muscle Relaxation Compared to Verapamil

(-)-Gallopamil exhibits a 17-fold higher potency than verapamil in relaxing precontracted ovine tracheal smooth muscle strips [1]. This finding is consistent with its higher potency in inhibiting agonist-induced contractions compared to the parent compound.

Calcium Channel Blocker Smooth Muscle Potency Comparison

Enantioselective Pharmacodynamics: (S)-(-)-Gallopamil Accounts for Racemate's Cardiac Effects

In a clinical study, 25 mg of (S)-(-)-gallopamil prolonged the PR interval in all healthy volunteers, whereas 100 mg of (R)-(+)-gallopamil had no significant effect [1]. The pharmacological effect of the racemate (50 mg RS-gallopamil) was entirely attributable to the higher concentrations of the (S)-enantiomer attained [1].

Enantioselectivity Pharmacodynamics Cardiac Electrophysiology

Enhanced Tolerability Profile Compared to Nifedipine in Ischemic Heart Disease

In the treatment of stable angina pectoris, gallopamil is at least as effective as nifedipine and diltiazem but is apparently better tolerated than nifedipine [1]. This conclusion is drawn from a review of clinical studies comparing these agents.

Tolerability Ischemic Heart Disease Clinical Comparison

Order-of-Magnitude Greater Cardiovascular Potency Than Verapamil

In experimental studies using electrophysiological, biochemical, and isotopic techniques, gallopamil's effects on myocardium, cardiac pacemakers, and vasculature are quantitatively comparable and surpass those of verapamil by approximately one order of magnitude [1].

Cardiovascular Potency Calcium Antagonism

Optimal Use Cases for (-)-Gallopamil (CAS 36622-40-9) Based on Quantitative Evidence


Cardiovascular Research Requiring High-Potency Calcium Channel Blockade

In vitro and in vivo studies investigating L-type calcium channel function in cardiac or smooth muscle tissues can leverage (-)-gallopamil's ~10-fold higher potency than verapamil [1]. This allows for the use of lower concentrations, minimizing solvent-related artifacts or off-target effects in sensitive electrophysiological or contractility assays.

Enantioselective Pharmacological Studies

(-)-Gallopamil is the essential tool for dissecting stereospecific calcium channel blockade. Its use is critical in studies where the confounding effects of the inactive (R)-enantiomer must be avoided, as clinical data shows only the (-)-enantiomer produces significant cardiac effects [2].

Ischemic Heart Disease Models Prioritizing Tolerability

For long-term in vivo models of stable angina or myocardial ischemia, (-)-gallopamil offers a favorable tolerability profile compared to nifedipine, as indicated by clinical data [3]. This can reduce attrition due to adverse effects and improve the reliability of chronic dosing studies.

Smooth Muscle Pharmacology with Superior Potency Requirements

Experiments focused on airway or vascular smooth muscle relaxation, where verapamil may lack sufficient potency, can benefit from gallopamil's 17-fold higher efficacy in relaxing precontracted tissues [4]. This is particularly relevant for ex vivo organ bath studies and in vivo models of bronchoconstriction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Gallopamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.